N-benzyl-N-ethyl-1-methylpiperidin-4-amine
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Overview
Description
N-benzyl-N-ethyl-1-methylpiperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl and ethyl groups. One common method is the reductive amination of 4-piperidone with benzylamine and ethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
N-benzyl-N-ethyl-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a monoamine releasing agent, increasing the levels of these neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with selectivity for dopamine and norepinephrine.
Benzylpiperazine: Known for its stimulant effects and used in research for its psychoactive properties.
Tetrahydroisoquinoline: Studied for its potential neuroprotective effects and its role in treating neurological disorders.
Uniqueness
N-benzyl-N-ethyl-1-methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
N-benzyl-N-ethyl-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-3-17(13-14-7-5-4-6-8-14)15-9-11-16(2)12-10-15/h4-8,15H,3,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHUYGWYTBXICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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